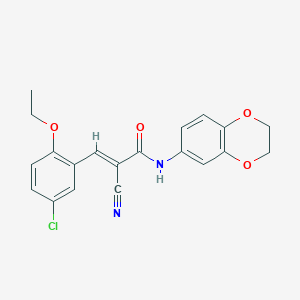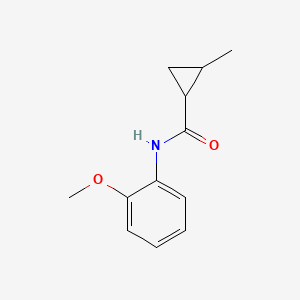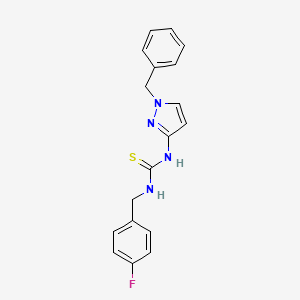![molecular formula C17H24ClFN2O3S B4718272 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4718272.png)
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide
描述
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide, also known as CFTRinh-172, is a compound that has been extensively studied in the field of cystic fibrosis research. This compound has shown promising results in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
作用机制
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide binds to the CFTR protein and inhibits its activity by blocking the chloride ion channel. This leads to a decrease in the secretion of chloride ions and an increase in the absorption of sodium ions, which can help to reduce the accumulation of mucus in the lungs.
Biochemical and Physiological Effects
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CFTR activity, this compound has been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis. 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has also been shown to inhibit the growth of certain bacteria, such as Pseudomonas aeruginosa, which can cause respiratory infections in people with cystic fibrosis.
实验室实验的优点和局限性
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of the CFTR protein, which makes it an ideal tool for studying the role of CFTR in cystic fibrosis. 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is that it is not effective in all cases of cystic fibrosis. Some mutations in the CFTR gene can render the protein resistant to inhibition by 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide. Additionally, 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has not yet been approved for clinical use, which limits its potential for therapeutic applications.
未来方向
There are several future directions for research on 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide. One area of focus is the development of more effective inhibitors of CFTR activity. Researchers are also investigating the use of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in combination with other drugs to improve its effectiveness in treating cystic fibrosis. Additionally, researchers are exploring the potential use of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in other diseases that involve dysfunction of ion channels, such as polycystic kidney disease.
科学研究应用
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been extensively studied in the field of cystic fibrosis research. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for maintaining salt and water balance in the lungs. Inhibition of CFTR activity can lead to the accumulation of thick, sticky mucus in the lungs, which can cause respiratory infections and other complications.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O3S/c1-12(2)10-20-17(22)13-6-8-21(9-7-13)25(23,24)11-14-15(18)4-3-5-16(14)19/h3-5,12-13H,6-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNVVQLXQKPGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4718189.png)
![8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4718199.png)
![N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4718201.png)
![S-[4-(2,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4718205.png)
![2-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4718209.png)
![methyl 3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4718213.png)

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B4718217.png)

![4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4718245.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4718258.png)

![4-allyl-3-[(2-chlorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4718281.png)
